molecular formula C23H29N5O11 B022783 Herbicidin-A CAS No. 55353-31-6

Herbicidin-A

Cat. No. B022783
CAS RN: 55353-31-6
M. Wt: 551.5 g/mol
InChI Key: LOWKANMKNQBRPJ-MRAUHCMASA-N
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Description

Synthesis Analysis

The synthesis of Herbicidin analogs, particularly Herbicidin B, has been reported, marking significant achievements in the field of synthetic chemistry. Ichikawa, Shuto, and Matsuda (1999) detailed the first total synthesis of Herbicidin B, employing a novel aldol-type C-glycosidation reaction facilitated by samarium diiodide (SmI2) as a key step. This process includes several stages, such as regioselective treatment, trapping with derivatives, and strategic deprotection steps to achieve the tricyclic sugar nucleoside structure (Ichikawa, Shuto, & Matsuda, 1999). Additionally, Hager et al. (2013) described the total synthesis of Herbicidin C and Aureonuclemycin, highlighting the evolution of synthetic strategies toward these compounds and the importance of reagent-controlled stereoselective transformations (Hager et al., 2013).

Molecular Structure Analysis

Herbicidin compounds exhibit a tricyclic undecose nucleoside structure that is unique and complex. The structural elucidation of these compounds has been achieved through advanced spectroscopic techniques and chemical analysis, providing detailed insights into their molecular architecture. The identification of early steps in Herbicidin biosynthesis highlighted an atypical mechanism of C-glycosylation, demonstrating the unique biosynthetic pathways that lead to the formation of the herbicidin core structure (Chen et al., 2022).

Chemical Reactions and Properties

Herbicidins are produced through a series of complex chemical reactions, including C-C coupling and glycosylation processes. The biosynthetic pathway involves novel enzymatic reactions that result in the formation of the distinctive tricyclic structure of Herbicidin compounds. For instance, the in vitro characterization of enzymes involved in the early stages of Herbicidin biosynthesis revealed a two-stage C-C coupling reaction that is critical for the glycosylation of ADP/ATP by UDP/TDP-glucuronic acid, indicative of a noncanonical mechanism of C-glycosylation (Chen et al., 2022).

Physical Properties Analysis

The physical properties of Herbicidin A and B, including their solubility, melting points, and spectral data, have been characterized, providing valuable information for their purification and analysis. Haneishi et al. (1976) described the fermentation, isolation, and physico-chemical characterization of Herbicidins A and B, revealing that these compounds possess unique properties due to their adenine nucleoside moiety and complex structure (Haneishi et al., 1976).

Chemical Properties Analysis

The chemical properties of Herbicidins, including their reactivity and stability, are closely related to their structure and the presence of functional groups. These properties influence their biological activity and potential as herbicidal agents. The elucidation of the Herbicidin tailoring pathway has offered insights into its structural diversity and chemical behavior, shedding light on the enzymatic modifications that contribute to its activity and stability (Pan et al., 2019).

Scientific Research Applications

  • Herbicide and Antibiotic

    • Scientific Field : Plant Biology and Microbiology .
    • Application Summary : Herbicidin A is an antibiotic with selective herbicidal activity against dicots . It’s also an antibiotic against phytopathogens .
    • Methods of Application : The mode of action and broader pharmacology of Herbicidin A has received little attention due to its restricted availability . More research is needed to understand the detailed methods of application or experimental procedures.
    • Results or Outcomes : Herbicidin A is both a herbicide against weeds affecting dicot plants and an antibiotic against phytopathogens . It offers several advantages such as high specificity, absence of environmental residue, and reduction of resistant weed populations .
  • Inhibition of 4-hydroxyphenylpyruvate Dioxygenase (HPPD)

    • Scientific Field : Bioagricultural Sciences .
    • Application Summary : A research group based at Central China Normal University provided new molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .
    • Methods of Application : The research used enzyme kinetics, X-ray crystallography of Arabidopsis thaliana HPPD complexed with herbicides, and computational simulations approaches .
    • Results or Outcomes : The results of this research are not specified in the available resources .
  • Inhibition of Germination
    • Scientific Field : Plant Biology .
    • Application Summary : Herbicidins are selective herbicides against dicotyledonous plants and inhibit the germination of Chinese cabbage and rice seeds .
    • Methods of Application : The detailed methods of application or experimental procedures are not specified in the available resources .
    • Results or Outcomes : Herbicidins can protect rice plants from leaf blight and also exhibit antialgal and antifungal activities .
  • Biosynthesis Research
    • Scientific Field : Biochemistry .
    • Application Summary : Herbicidin A is the most extensively decorated herbicidin to date, which has a 5-hydroxytiglyl group at C8 . The precursors for herbicidin biosynthesis are D-glucose, D-ribose, L-isoleucine, and L-methionine .
    • Methods of Application : The detailed methods of application or experimental procedures are not specified in the available resources .
    • Results or Outcomes : More research is needed to understand the detailed methods of application or experimental procedures .

Safety And Hazards

When handling Herbicidin A, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Herbicidin A has a wide range of biological activities, including herbicidal, antibacterial, antifungal, and antiparasitic activities . Therefore, the need for novel herbicide modes of action has never been more important . The discovery and development of new herbicides require a deep understanding of the mode(s) of action of both novel and current herbicides .

properties

IUPAC Name

methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKANMKNQBRPJ-MRAUHCMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CO)/C(=O)O[C@H]1[C@@H]([C@H](O[C@H]2[C@]1(O[C@H]3[C@@H](C2)O[C@H]([C@@H]3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317929
Record name Herbicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Herbicidin A

CAS RN

55353-31-6
Record name Herbicidin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55353-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Herbicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055353316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herbicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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